molecular formula C12H22O2 B105547 Menthyl acetate CAS No. 16409-45-3

Menthyl acetate

Cat. No.: B105547
CAS No.: 16409-45-3
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

Menthyl acetate is a natural organic compound commonly found in peppermint oil. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its pleasant minty aroma and flavor. This compound has also been studied for its potential therapeutic benefits, making it an interesting subject for scientific research.

Scientific Research Applications

Stability and Release Characteristics

Menthyl acetate, known for its fresh, pungent flavor and cool mouthfeel, has found use in various products. Its high volatility and short shelf-life have led to the development of the this compound-β-cyclodextrin inclusion complex. This complex enhances the stability and controls the release of this compound, characterized through Fourier transform infrared spectroscopy and X-ray diffraction. Thermogravimetric analysis reveals the kinetics and release characteristics of this compound from the complex (Zhu, Xiao, Zhou, Zhu, & Niu, 2016).

Enzymatic Synthesis

This compound has been synthesized via enzymatic methods using vinyl acetate with lipase PS-30 from Pseudomonas sp. as a biocatalyst in organic media. Factors like immobilization of the lipase, presence of molecular sieves, and reaction temperature significantly influence the yield of this compound, demonstrating its viability for enzymatic synthesis (Wu, Akoh, & Phillips, 1996).

Stereospecific Hydrolysis

The stereospecific hydrolysis of racemic this compound to 1-menthol by Bacillus subtilis highlights its application in liquid-liquid systems, where the water-insoluble nature of this compound plays a significant role. This study provides insights into maximizing the efficiency of this reaction (Brookes, Lilly, & Drozd, 1986).

Physiological and Agricultural Applications

Research on Mentha arvensis L. suggests that the combined application of certain phytohormones significantly improves plant growth, yield, and the content of active constituents like this compound. This finding has implications for enhancing the medicinal value of plants (Naeem et al., 2014).

Skin Permeation Enhancement

Studies have demonstrated the effectiveness of l-menthol and its derivatives (including l-menthyl acetate) in enhancing skin permeation of certain compounds. This finding is crucial for developing topical pharmaceutical applications (Tokuoka et al., 2008).

Insecticidal and Repellent Properties

This compound has been evaluated for its fumigant insecticidal activity and repellent effect on insects like Rhodnius prolixus, a vector of Chagas disease. Such studies are important for developing alternative pest control strategies (Sfara, Zerba, & Alzogaray, 2009).

Mechanism of Action

Target of Action

Menthyl acetate is a natural monoterpene that contributes to the smell and flavor of peppermint . It is the acetate ester of menthol . The primary targets of this compound are the cold-sensitive TRPM8 receptors in the skin . These receptors play a crucial role in sensing cold temperatures and producing a cooling sensation .

Mode of Action

This compound, similar to its parent compound menthol, primarily activates the cold-sensitive TRPM8 receptors in the skin . This activation inhibits the Ca++ currents of neuronal membranes, leading to a feeling of coolness . This compound may also exhibit analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

This compound, as a component of the essential oil of Mentha piperita, is involved in various biological activities . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.

Pharmacokinetics

Research has shown that encapsulating this compound in hydroxypropyl-β-cyclodextrin (hp-β-cd) microcapsules can enhance its stability and reduce its volatility . This encapsulation process could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.

Result of Action

The activation of TRPM8 receptors by this compound results in a cooling sensation on the skin . This can be beneficial in products such as cosmetics and personal care items, where a cooling effect is desired. Additionally, the potential analgesic properties of this compound could have implications in pain management .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatile nature can lead to a decrease in its efficacy over time . Encapsulation in hp-β-cd microcapsules has been shown to enhance the stability of this compound, thereby reducing its volatility and potentially improving its efficacy .

Safety and Hazards

Menthyl acetate should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors or spray mist . It is also highly flammable and may cause drowsiness or dizziness .

Future Directions

Mentha species, from which menthyl acetate is derived, have shown multiple health beneficial properties, such as prevention from cancer development and anti-obesity, antimicrobial, anti-inflammatory, anti-diabetic, and cardioprotective effects . Further interdisciplinary investigations are pivotal to explore main volatile compounds, synergistic actions of phytochemicals, organoleptic effects, and stability of Mentha sp. phytochemicals .

Biochemical Analysis

Biochemical Properties

Menthyl acetate is involved in biochemical reactions, particularly in the context of aroma and flavor. It is a natural monoterpene, which are key components in the essential oils of many plants . Monoterpenes like this compound have been reported to show ambulation-promoting effects in mice .

Cellular Effects

It is well documented that the essential oil and extracts of Mentha species, which contain this compound, possess antimicrobial, fungicidal, antiviral, insecticidal, and antioxidant properties .

Molecular Mechanism

It is known that menthol, the parent compound of this compound, reacts with chiral carboxylic acids to give diastereomic menthyl esters, which are useful for chiral resolution .

Temporal Effects in Laboratory Settings

This compound is volatile and unstable, which can limit its use and storage . To overcome these challenges, researchers have developed microcapsules of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the wall material . These microcapsules significantly improve the stability of this compound and reduce its volatilization .

Dosage Effects in Animal Models

It is known that hydroxypropyl-β-cyclodextrin (HP-β-CD), which is used to encapsulate this compound, has good safety and non-toxic side effects on animals .

Metabolic Pathways

This compound is involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), which confers numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .

Transport and Distribution

It is known that this compound is a volatile compound, which suggests that it could be transported and distributed via diffusion .

Subcellular Localization

Given its volatility and lipophilic nature, it is likely that this compound can diffuse across cell membranes and localize in various subcellular compartments .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name Menthyl acetate
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
Record name Menthyl acetate
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
Record name Menthyl acetate
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Record name Neomenthyl acetate
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Record name Menthyl acetate
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Record name Neomenthyl acetate
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Record name d-Neomenthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name Menthyl acetate
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Record name L-menthyl acetate
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Record name (+)-neomenthyl acetate
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Record name Neomenthyl acetate
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Record name Menthyl acetate
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Record name MENTHYL ACETATE
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Synthesis routes and methods

Procedure details

Lyophilised “AMANO AK” (a Pseudomonas fluorescens lipase enzyme) was obtained from Amano Pharmaceutical Co. (Japan). Concentrated liquid menthol was produced by the hydrogenation of thymol. The menthol contained four diastereomeric pairs of menthols, namely (+)-menthol (51%), (±)-isomenthol (14%), (±)-neomenthol (29%) and (±)-neoisomenthol (2%). A volume of 1 ml was added to sealed batch reactors. Vinyl acetate (54 μl) was added at a 2:1 molar ratio to (−)-menthol. Heptane was added as solvent to a final reaction volume of 5 ml. These reactors were incubated in silicon oil baths at 50° C. and stirred on a stirring hot plate. Batch times, unless otherwise stated were 24 hours. The reaction mixture was then centrifuged to separate the products from the enzyme. The supernatant was analysed by GC (% m/m analysis). Of the available (−)-menthol, 100% was converted to (−)-menthyl acetate, at an ee of 98%. The enzyme was recycled a total of 150 times by washing with heptane and adding fresh substrate (liquid menthol, vinyl acetate and heptane) after every recycle. An amount of menthyl acetate equivalent to 185 g of (−)-menthol was produced by this process.
[Compound]
Name
silicon oil
Quantity
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[Compound]
Name
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Name
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Name
(±)-neoisomenthol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Menthyl Acetate?

A1: this compound has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol.

Q2: Are there spectroscopic techniques to identify this compound?

A2: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices, such as essential oils and plant extracts [, , , , , , , , , ].

Q3: How is this compound synthesized?

A3: this compound can be synthesized via esterification of Menthol with acetic acid or its derivatives, often catalyzed by lipases. [, , , , , , ]

Q4: What factors affect the enzymatic synthesis of this compound?

A4: Several factors influence the enzymatic synthesis of this compound, including:

  • Lipase source: Different lipases exhibit varying activity and selectivity. Candida rugosa lipase is commonly used [, , ].
  • Solvent: Reaction medium significantly impacts lipase activity, with non-polar solvents like n-hexane generally preferred [, , ].
  • Substrate molar ratio: The ratio of menthol to acetic acid influences the yield and reaction equilibrium [].
  • Temperature: Optimal temperature varies with lipase source but typically falls between 30-40°C [, ].
  • Immobilization: Immobilizing lipases on supports like corn starch film can enhance stability and enable reuse [].

Q5: Can solid superacids catalyze the synthesis of this compound?

A5: Yes, solid superacids, such as SO42-/Fe2O3-TiO2-Nd2O3, have demonstrated catalytic activity in this compound synthesis from acetic acid and menthol, offering advantages like reusability and reduced corrosion [, ].

Q6: How stable is this compound under different conditions?

A6: this compound exhibits variable stability depending on the environment:

  • Hydrothermal stability: It shows limited hydrothermal stability, with potential conversion to menthol and subsequent degradation at higher temperatures under subcritical water conditions [].
  • Microencapsulation: Encapsulation within Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances the stability and reduces the volatility of this compound, making it suitable for various applications [].

Q7: Does this compound possess any insecticidal or repellent properties?

A7: Yes, studies indicate that this compound:

  • Exhibits fumigant insecticidal activity against Rhodnius prolixus nymphs and Musca domestica adults, though less potent than conventional insecticides [, ].
  • Demonstrates repellent effects against various insects, including Blattella germanica, Rhodnius prolixus, and Bemisia tabaci [, , ].
  • Shows a decrease in repellent activity upon continuous exposure, suggesting potential habituation in insects [].

Q8: Are there any other biological activities associated with this compound?

A8: While this compound itself might not exhibit direct antimicrobial activity, peppermint flavorings containing it, along with other components like menthol and menthone, have shown antibacterial effects against Escherichia coli and Staphylococcus aureus [].

Q9: How does this compound metabolism occur in peppermint plants?

A9: Research on Mentha piperita suggests:

  • This compound is formed from menthol by an acetyltransferase enzyme [].
  • Compartmentalization plays a crucial role in menthol metabolism, with specific dehydrogenases and transferases likely localized to different compartments within the plant cell [, ].
  • The ratio of menthol to this compound in peppermint oil can vary depending on the cultivar, harvest time, and environmental factors [, , ].

Q10: Can plant growth regulators influence this compound production in peppermint?

A10: Yes, studies have shown that applying plant growth regulators, particularly salicylic acid, can enhance the content and yield of this compound in Mentha piperita oil [].

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